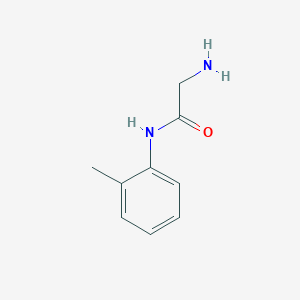

N~1~-(2-Methylphenyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

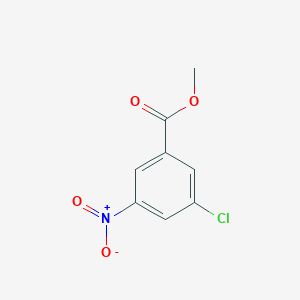

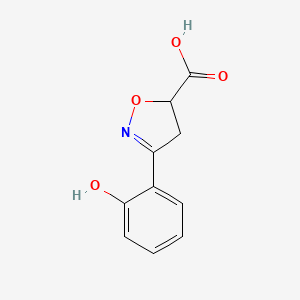

N1-(2-Methylphenyl)glycinamide is an organic compound with the empirical formula C9H12N2O . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of N1-(2-Methylphenyl)glycinamide is 164.20 . The InChI string representation of its structure is1S/C9H12N2O/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) . Physical And Chemical Properties Analysis

N1-(2-Methylphenyl)glycinamide is a solid at room temperature . Its SMILES string representation isO=C(CN)NC1=CC=CC=C1C.Br .

Aplicaciones Científicas De Investigación

1. Synthesis and Pharmacokinetics

A study conducted by Wei Qun-chao (2013) focused on the synthesis and hypoglycemic activity of a compound closely related to N-1-(2-Methylphenyl)glycinamide, highlighting its potential in prolonging half-life while maintaining hypoglycemic activity (Wei Qun-chao, 2013).

2. Biodistribution and Brain Penetration

L. Gong (2000) investigated a compound similar to N-1-(2-Methylphenyl)glycinamide, demonstrating its ability to cross the blood-brain barrier and retain presence in the brain (L. Gong, 2000).

3. Protein Esterification Optimization

Research by Kalie A. Mix and R. Raines (2015) on a diazo scaffold derived from phenylglycinamide (similar to N-1-(2-Methylphenyl)glycinamide) showed enhanced efficiency in protein carboxyl group esterification (Mix & Raines, 2015).

4. Antinociceptive Activity in Pain Models

A study by G. Villetti et al. (2003) on N-(2-Indanyl)-glycinamide hydrochloride, a compound structurally related to N-1-(2-Methylphenyl)glycinamide, highlighted its effectiveness in inflammatory and neuropathic pain models (Villetti et al., 2003).

5. Chemical Synthesis and Applications

Fei Wen and Zheng Li (2020) explored the use of glycinamide hydrochloride in the synthesis of 2-benzylbenzaldehydes, indicating the versatility of glycinamide derivatives in chemical syntheses (Wen & Li, 2020).

6. Therapeutic Potential in Osteoporosis

Eunjin Cho et al. (2020) studied the osteoclast inhibitory activity of a novel compound, closely related to N-1-(2-Methylphenyl)glycinamide, as a potential therapeutic agent for postmenopausal osteoporosis (Cho et al., 2020).

7. Asymmetric Synthesis of Amino Acids

T. Tsunoda et al. (1993) used glycinamide derivatives in the asymmetric synthesis of α-hydroxy and α-amino acids, showing the application of glycinamide in stereoselective chemical synthesis (Tsunoda et al., 1993).

8. Modified Nucleosides Research

F. Seela et al. (1987) synthesized modified nucleosides using glycinamide, contributing to the understanding of nucleoside modifications in biochemistry (Seela et al., 1987).

9. Catalytic Synthesis of Dipeptide Derivatives

H. Ju et al. (2009) studied the alpha-chymotrypsin-catalyzed synthesis of N-Ac-Phe-Gly-NH(2), a dipeptide derivative, using glycinamide, highlighting its role in peptide chemistry (Ju et al., 2009).

10. Thermoresponsive Hydrogels for Drug Delivery

M. Boustta et al. (2014) developed thermoresponsive hydrogels using poly(N-acryloyl glycinamide), showing its potential in controlled drug delivery systems (Boustta et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOILVHVCSERPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388582 |

Source

|

| Record name | N~1~-(2-METHYLPHENYL)GLYCINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145133-90-0 |

Source

|

| Record name | N~1~-(2-METHYLPHENYL)GLYCINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Prop-2-yn-1-yloxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364079.png)

![7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1364102.png)

![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)